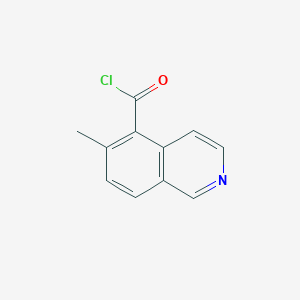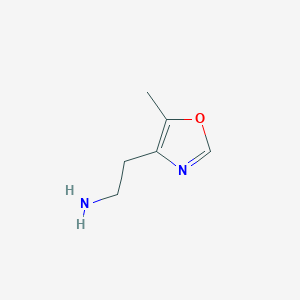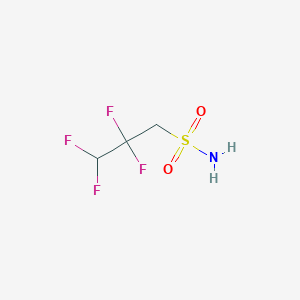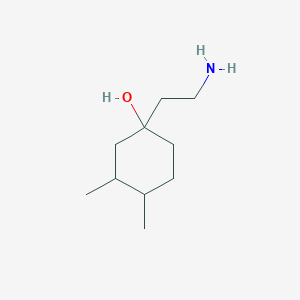
6-Methylisoquinoline-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylisoquinoline-5-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-5-carbonyl chloride typically involves the chlorination of 6-Methylisoquinoline-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_7\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{NOCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions: 6-Methylisoquinoline-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to 6-Methylisoquinoline-5-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to 6-Methylisoquinoline-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.
Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., tetrahydrofuran), low temperature.
Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), elevated temperature.
Major Products:
Amides, esters, and thioesters: from substitution reactions.
6-Methylisoquinoline-5-carboxamide: from reduction reactions.
6-Methylisoquinoline-5-carboxylic acid: from oxidation reactions.
科学研究应用
6-Methylisoquinoline-5-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 6-Methylisoquinoline-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the isoquinoline scaffold. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
相似化合物的比较
Isoquinoline: The parent compound, which lacks the methyl and carbonyl chloride substituents.
6-Methylisoquinoline: Similar structure but without the carbonyl chloride group.
5-Isoquinolinecarbonyl chloride: Similar structure but without the methyl group.
Uniqueness: 6-Methylisoquinoline-5-carbonyl chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities.
属性
分子式 |
C11H8ClNO |
|---|---|
分子量 |
205.64 g/mol |
IUPAC 名称 |
6-methylisoquinoline-5-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO/c1-7-2-3-8-6-13-5-4-9(8)10(7)11(12)14/h2-6H,1H3 |
InChI 键 |
GFQGSNQDMIQFJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C=C1)C=NC=C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![3-[1-(Aminomethyl)cyclobutyl]pyrrolidin-3-ol](/img/structure/B13208335.png)
![4-{[(benzyloxy)carbonyl]amino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B13208349.png)


![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)


![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
amine](/img/structure/B13208386.png)

![3-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B13208407.png)

